

Application Notes and Protocols for the Analytical Characterization of 1-Butylcyclobutanol

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Compound of Interest

Compound Name: **1-Butylcyclobutanol**

Cat. No.: **B13815066**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of **1-Butylcyclobutanol** ($C_8H_{16}O$, Molecular Weight: 128.21 g/mol, CAS: 20434-34-8).^[1] The following protocols detail the procedures for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy to ensure the identity, purity, and structural elucidation of this tertiary alcohol.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is highly effective for determining the purity of **1-Butylcyclobutanol** and identifying any impurities. The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

Logical Workflow for GC-MS Analysis:

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Caption: Workflow for the GC-MS analysis of **1-Butylcyclobutanol**.

Quantitative Data:

Table 1: GC-MS Data for **1-Butylcyclobutanol**

Parameter	Value
Retention Time (<i>t_R</i>)	Dependent on GC conditions
Molecular Ion [M] ⁺	m/z 128 (often weak or absent)
Major Fragment Ions (m/z)	58 (Base Peak), 43, 70[1]

Experimental Protocol:

1. Sample Preparation:

- Accurately weigh approximately 10 mg of **1-Butylcyclobutanol**.
- Dissolve the sample in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.
- Perform a serial dilution to achieve a final concentration of approximately 100 µg/mL.

2. Instrumentation:

- Gas Chromatograph: Agilent 7890B GC (or equivalent).
- Mass Spectrometer: Agilent 5977A MSD (or equivalent).

- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar capillary column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. GC-MS Parameters:

- Inlet Temperature: 250 °C.
- Injection Volume: 1 μ L.
- Split Ratio: 50:1.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Hold: 5 minutes at 250 °C.
- Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-300.

4. Data Analysis:

- Integrate the peaks in the total ion chromatogram (TIC).
- Identify the **1-Butylcyclobutanol** peak based on its retention time and mass spectrum.
- Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation. The fragmentation of tertiary alcohols like **1-Butylcyclobutanol** may not show a prominent

molecular ion peak. Key fragments arise from alpha-cleavage and dehydration.

- Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks (excluding the solvent peak).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ^1H and ^{13}C NMR are used to confirm the chemical structure of **1-Butylcyclobutanol** by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

Logical Workflow for NMR Analysis:



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Caption: Workflow for the NMR analysis of **1-Butylcyclobutanol**.

Quantitative Data:

Table 2: Predicted ^1H NMR Spectral Data for **1-Butylcyclobutanol** (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.2 - 2.0	m	4H	Cyclobutyl -CH ₂ - (alpha to C-O)
~1.8 - 1.6	m	2H	Cyclobutyl -CH ₂ - (beta to C-O)
~1.6 (broad s)	s	1H	-OH
~1.5 - 1.4	m	2H	Butyl -CH ₂ - (alpha to quat. C)
~1.4 - 1.2	m	4H	Butyl -(CH ₂) ₂ -
~0.9	t	3H	Butyl -CH ₃

Table 3: Predicted ¹³C NMR Spectral Data for **1-Butylcyclobutanol** (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~75	Quaternary Cyclobutyl C-OH
~40	Butyl -CH ₂ - (alpha to quat. C)
~35	Cyclobutyl -CH ₂ - (alpha to C-O)
~26	Butyl -CH ₂ -
~23	Butyl -CH ₂ -
~14	Butyl -CH ₃
~12	Cyclobutyl -CH ₂ - (beta to C-O)

Note: The chemical shifts are predicted based on the structure and data from similar compounds. Actual values may vary slightly.

Experimental Protocol:

1. Sample Preparation:

- Dissolve 5-20 mg of **1-Butylcyclobutanol** in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2]
- Transfer the solution to a clean, dry 5 mm NMR tube.[3]

2. Instrumentation:

- NMR Spectrometer: Bruker Avance III 400 MHz (or equivalent).
- Probe: 5 mm broadband probe.

3. NMR Parameters:

- ^1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Acquisition Time: 4.0 s
- ^{13}C NMR:
 - Pulse Program: zgpg30 (proton decoupled)
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Acquisition Time: 1.5 s

4. Data Analysis:

- Process the raw data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.
- Calibrate the ^1H and ^{13}C spectra using the TMS signal at 0 ppm.

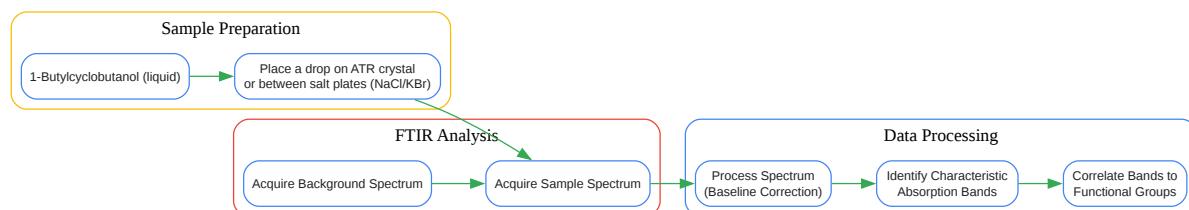
- Integrate the signals in the ^1H spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants in the ^1H spectrum to assign the signals to the respective protons in the molecule.
- Assign the signals in the ^{13}C spectrum to the corresponding carbon atoms based on their chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application: FTIR spectroscopy is used to identify the functional groups present in a molecule.

For **1-Butylcyclobutanol**, it is particularly useful for confirming the presence of the hydroxyl (-OH) group and the alkyl (C-H) and C-O bonds.

Logical Workflow for FTIR Analysis:



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Caption: Workflow for the FTIR analysis of **1-Butylcyclobutanol**.

Quantitative Data:

Table 4: Predicted FTIR Absorption Bands for **1-Butylcyclobutanol**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3400 (broad)	O-H stretch	Alcohol
~2960-2870	C-H stretch	Alkyl
~1465	C-H bend	Alkyl
~1200	C-O stretch	Tertiary Alcohol

Note: These are characteristic absorption ranges and may vary slightly.

Experimental Protocol:

1. Sample Preparation:

- As **1-Butylcyclobutanol** is a liquid, it can be analyzed directly as a neat film.
- Place one drop of the sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.[\[4\]](#)
- Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the sample directly onto the ATR crystal.[\[5\]](#)

2. Instrumentation:

- FTIR Spectrometer: PerkinElmer Spectrum Two (or equivalent) equipped with a DTGS detector.
- Accessory (if not ATR): Transmission sample holder for salt plates.

3. FTIR Parameters:

- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16.

4. Data Analysis:

- Collect a background spectrum of the empty sample holder (or clean ATR crystal).
- Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.
- Identify the characteristic absorption bands and assign them to the corresponding functional groups. Key absorptions to look for are the broad O-H stretch characteristic of alcohols, the C-H stretching and bending vibrations of the alkyl groups, and the C-O stretch of the tertiary alcohol.

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